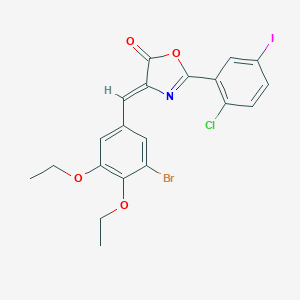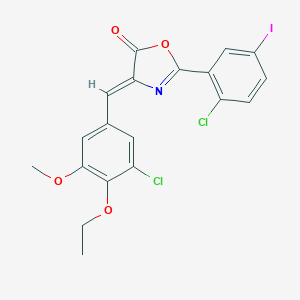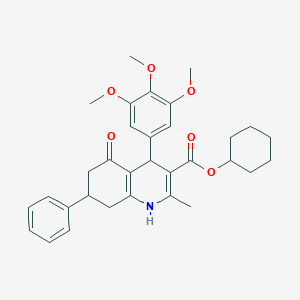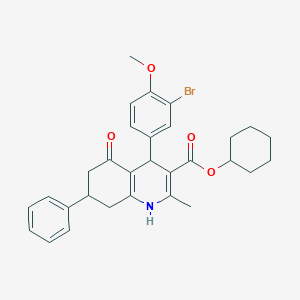![molecular formula C13H13N3OS B406133 N'-[1-(3-aminophenyl)ethylidene]-2-thiophenecarbohydrazide](/img/structure/B406133.png)
N'-[1-(3-aminophenyl)ethylidene]-2-thiophenecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[1-(3-aminophenyl)ethylidene]-2-thiophenecarbohydrazide is a compound with the molecular formula C13H13N3OS and a molecular weight of 259.33 g/mol. This compound is part of the thiophene family, which is known for its diverse applications in medicinal chemistry, material science, and organic electronics.
Métodos De Preparación
The synthesis of N'-[1-(3-aminophenyl)ethylidene]-2-thiophenecarbohydrazide can be achieved through various synthetic routes. One common method involves the condensation reaction of 3-aminophenyl and thiophene-2-carboxylic acid derivatives under specific conditions. The reaction typically requires a catalyst and may be carried out in a solvent-free environment or in the presence of a suitable solvent . Industrial production methods often involve optimizing these reaction conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
N'-[1-(3-aminophenyl)ethylidene]-2-thiophenecarbohydrazide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N'-[1-(3-aminophenyl)ethylidene]-2-thiophenecarbohydrazide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of N'-[1-(3-aminophenyl)ethylidene]-2-thiophenecarbohydrazide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways .
Comparación Con Compuestos Similares
N'-[1-(3-aminophenyl)ethylidene]-2-thiophenecarbohydrazide can be compared with other thiophene derivatives and similar compounds, such as:
Indole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Other thiophene derivatives: These compounds share similar structural features but may differ in their specific applications and biological activities.
Propiedades
Fórmula molecular |
C13H13N3OS |
|---|---|
Peso molecular |
259.33g/mol |
Nombre IUPAC |
N-[(Z)-1-(3-aminophenyl)ethylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C13H13N3OS/c1-9(10-4-2-5-11(14)8-10)15-16-13(17)12-6-3-7-18-12/h2-8H,14H2,1H3,(H,16,17)/b15-9- |
Clave InChI |
PMLFYBIRTNZFGK-DHDCSXOGSA-N |
SMILES isomérico |
C/C(=N/NC(=O)C1=CC=CS1)/C2=CC(=CC=C2)N |
SMILES |
CC(=NNC(=O)C1=CC=CS1)C2=CC(=CC=C2)N |
SMILES canónico |
CC(=NNC(=O)C1=CC=CS1)C2=CC(=CC=C2)N |
Solubilidad |
35.1 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![DIMETHYL 2-[1-{2-[1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL]ACETYL}-2,2,7-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B406050.png)

![2-[2-oxo-2-(2,2,4-trimethyl-6-(triphenylmethyl)quinolin-1(2H)-yl)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B406057.png)
![1-{[3-({[3-(2-Chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-2-naphthyl]methyl}-2-naphthyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate](/img/structure/B406058.png)
![4-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-2-(2-chloro-5-iodophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B406061.png)
![2-bromo-4-[(2-(2-chloro-5-iodophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]-6-ethoxyphenyl propionate](/img/structure/B406063.png)

![2-{4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxyphenyl}-4,5-diphenyl-1H-imidazole](/img/structure/B406065.png)

![Cyclohexyl 4-[4-(acetyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B406067.png)
![4-amino-N'-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]benzohydrazide](/img/structure/B406068.png)
![4-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]-2-(2-chloro-5-iodophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B406069.png)

![ETHYL (2Z)-2-{[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5-(2-CHLOROPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B406073.png)
